![molecular formula C13H9F3N4O2 B2532152 N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)furan-3-carboxamide CAS No. 2034327-22-3](/img/structure/B2532152.png)

N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)furan-3-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

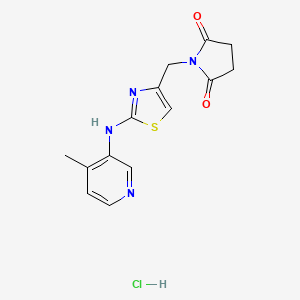

“N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)furan-3-carboxamide” is a compound that belongs to the class of Autophagy . It has a molecular weight of 407.31 and a molecular formula of C16H15F6N5O .

Synthesis Analysis

The synthesis of similar compounds involves multi-step reactions under microwave irradiation conditions . The starting materials often include 2,3-dichloropyridine and hydrazine hydrate . The structures of the synthesized compounds are usually characterized by FT IR, 1H NMR, 13C NMR, 19F NMR, MS, and elemental analysis .Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a triazolo[4,3-a]pyridine ring, which is a hybrid nucleus made by fusion of two pharmaceutically active moieties, i.e., triazole and pyridine . This core is a precise pharmacophore with a bioactive profile, as it can make specific interactions with different target receptors .Wissenschaftliche Forschungsanwendungen

Synthesis Techniques

- The synthesis of biologically significant 1,2,4-triazolo[1,5-a]pyridines has been achieved through a phenyliodine bis(trifluoroacetate)-mediated intramolecular annulation process. This method allows for a convenient construction of the triazolopyridine skeleton via a direct metal-free oxidative N-N bond formation, which is characterized by short reaction times and high yields (Zheng et al., 2014).

- Another approach involves the use of enaminones as building blocks for synthesizing substituted pyrazoles, demonstrating antitumor and antimicrobial activities. These compounds are synthesized through reactions with active methylene compounds and various amines, leading to the formation of complex heterocyclic structures such as [1,2,4]triazolo[4,3-a]pyrimidines and pyrazolylcarbonyl[1,2,4]triazolo-[3,4-c][1,2,4]triazines (Riyadh, 2011).

Potential Biological Activities

- Novel triazole-functionalized pyrido[3',2':4,5]furo[3,2-d] pyrimidin-4(3H)-one derivatives have been synthesized and evaluated for anticancer activity against various human cancer cell lines. These compounds have shown promising activity, suggesting potential applications in cancer research (Vadla & Betala, 2020).

- In the quest for new cardiovascular agents, 1,2,4-triazolo[1,5-a]pyrimidines fused to different heterocyclic systems have been synthesized and evaluated for their coronary vasodilating and antihypertensive activities, highlighting the therapeutic potential of such compounds in cardiovascular diseases (Sato et al., 1980).

Zukünftige Richtungen

The future directions for this compound could involve further exploration of its biological activities. Given the broad activities displayed by similar compounds, such as antifungal, anticonvulsant, herbicidal, antimicrobial, and anticancer activities , this compound could be a potential candidate for drug development.

Wirkmechanismus

Target of Action

Compounds with similar structures, such as 1,2,4-triazolo derivatives, have been reported to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory activities .

Mode of Action

It is known that the hydrogen bond accepting and donating characteristics of the triazole core can make specific interactions with different target receptors . This suggests that the compound may interact with its targets through hydrogen bonding, leading to changes in the targets’ function.

Biochemical Pathways

Similar compounds have been reported to inhibit enzymes such as carbonic anhydrase, cholinesterase, alkaline phosphatase, lipase, and aromatase . These enzymes are involved in various biochemical pathways, including cellular respiration, nerve signal transmission, phosphate metabolism, fat digestion, and steroid hormone synthesis, respectively.

Pharmacokinetics

In silico pharmacokinetic and molecular modeling studies have been summarized for similar compounds . These studies can provide insights into the compound’s bioavailability and its potential interactions with biological systems.

Result of Action

Similar compounds have been reported to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory activities . These activities suggest that the compound may have a wide range of molecular and cellular effects.

Action Environment

For instance, the compound’s melting point, a measure of its stability under heat, has been reported for similar compounds .

Eigenschaften

IUPAC Name |

N-[[7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]furan-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9F3N4O2/c14-13(15,16)9-1-3-20-10(5-9)18-19-11(20)6-17-12(21)8-2-4-22-7-8/h1-5,7H,6H2,(H,17,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFRZQIUBEYIUAR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C(=NN=C2CNC(=O)C3=COC=C3)C=C1C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9F3N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Sodium 2-[5-(difluoromethoxy)pyridin-2-yl]acetate](/img/structure/B2532073.png)

![4-Methyl-N-[(4-thiophen-3-ylthiophen-2-yl)methyl]thiadiazole-5-carboxamide](/img/structure/B2532075.png)

![N-(4-acetylphenyl)-2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanylacetamide](/img/structure/B2532076.png)

![1-(benzo[d]thiazol-2-yl)azetidin-3-yl 2-oxo-2H-chromene-3-carboxylate](/img/structure/B2532078.png)

![[3-(2-Chloro-6-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2532081.png)

![N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-4-(trifluoromethyl)benzamide](/img/structure/B2532084.png)

![2-(6-(4-chlorophenyl)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2532090.png)